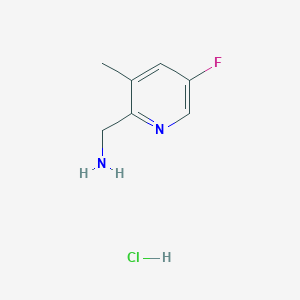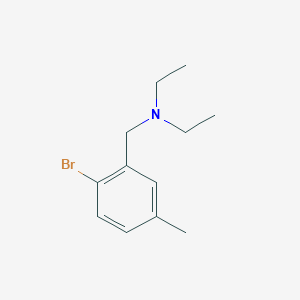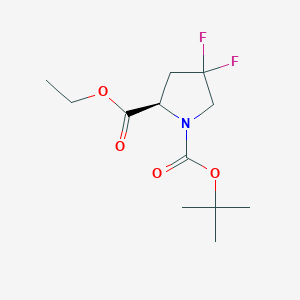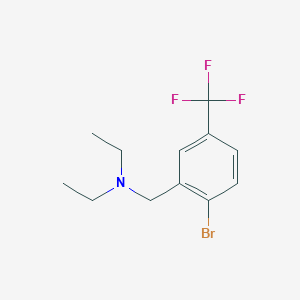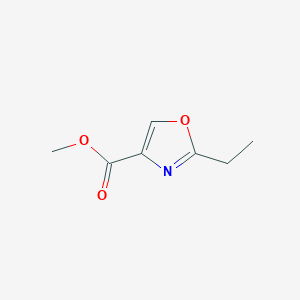![molecular formula C8H4ClF3N2 B1403878 3-cloro-5-(trifluorometil)-1H-pirrolo[2,3-b]piridina CAS No. 1289197-40-5](/img/structure/B1403878.png)
3-cloro-5-(trifluorometil)-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine involves intricate steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing precursor. For instance, chloro-bis(trifluoromethyl)pyridine can be synthesized with moderate yields. Researchers have explored various synthetic routes to access this compound efficiently .
Molecular Structure Analysis
The molecular formula of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine is C₆H₃ClF₃N , with a molecular weight of approximately 181.54 g/mol . Its structure comprises a pyridine ring fused with a pyrrole ring, along with the chlorine and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity to create novel derivatives with tailored properties. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as an intermediate for several crop-protection products .
Aplicaciones Científicas De Investigación
Agroquímicos
3-cloro-5-(trifluorometil)-1H-pirrolo[2,3-b]piridina: es un motivo estructural clave en el desarrollo de agroquímicos. Sus derivados se utilizan principalmente para la protección de los cultivos contra las plagas. El grupo trifluorometil (CF₃) aumenta la actividad biológica de los pesticidas, haciéndolos más efectivos .
Productos farmacéuticos
En la industria farmacéutica, este compuesto sirve como intermedio en la síntesis de varios medicamentos. Las propiedades fisicoquímicas únicas que imparten los átomos de flúor se aprovechan para mejorar la eficacia y estabilidad de los productos farmacéuticos .
Productos veterinarios
De manera similar a su uso en productos farmacéuticos para humanos, los derivados de este compuesto también se utilizan en la medicina veterinaria. Contribuyen al desarrollo de tratamientos para animales, mejorando su salud y productividad .
Síntesis de productos químicos orgánicos fluorados
El compuesto se utiliza en la síntesis de productos químicos orgánicos fluorados, que son cada vez más importantes debido a sus propiedades únicas que son beneficiosas en múltiples aplicaciones, incluida la ciencia de materiales .
Protección de cultivos
Los derivados de This compound tienen una gran demanda para la producción de productos de protección de cultivos. Juegan un papel crucial en el desarrollo de nuevos pesticidas que son más eficientes y respetuosos con el medio ambiente .
Investigación química
El compuesto se emplea en la investigación química como sustrato modelo para investigar la funcionalización regioexhaustiva, que es un proceso importante para crear moléculas complejas con propiedades específicas deseadas .
Ciencia de materiales
En la ciencia de materiales, se exploran los derivados del compuesto por su potencial en la creación de nuevos materiales con características únicas, como una mayor resistencia a la degradación o un mejor rendimiento .
Ciencia ambiental
También se está llevando a cabo una investigación para comprender el impacto ambiental de estos compuestos, particularmente cómo se descomponen y sus efectos a largo plazo en los ecosistemas .
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is the respiratory system . This compound is part of a larger group of chemicals known as trifluoromethylpyridines (TFMPs), which are used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on various biological activities, primarily in the protection of crops from pests .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the compound may influence its bioavailability and stability .
Result of Action
Tfmp derivatives are known to have significant biological activities, including pest control in the agrochemical industry .
Action Environment
The action, efficacy, and stability of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2-8°C . Additionally, it should be kept away from heat and sources of ignition .
Análisis Bioquímico
Biochemical Properties
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of stable complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is essential for its role in modulating cellular processes.
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMTHBNOLFHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


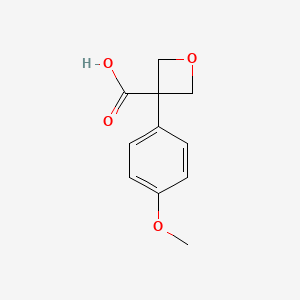
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)

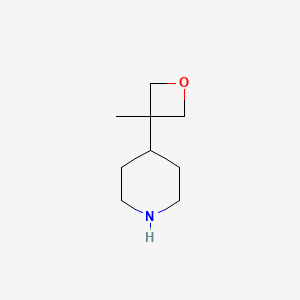
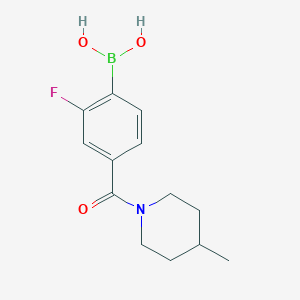
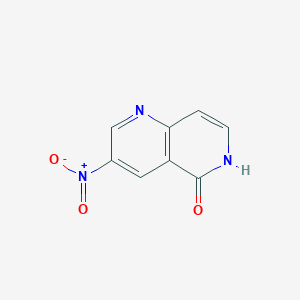

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
